8-Phenyl-3-azabicyclo[4.2.0]octane
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Overview
Description
8-Phenyl-3-azabicyclo[4.2.0]octane is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-3-azabicyclo[4.2.0]octane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenyl-substituted cyclohexanone with an amine can lead to the formation of the desired bicyclic structure. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
8-Phenyl-3-azabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Phenyl-3-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
Tropane Alkaloids: A class of compounds that share the bicyclic structure and exhibit diverse biological activities.
Uniqueness
8-Phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological properties .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
8-phenyl-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2 |
InChI Key |
YWSXOSUUMITXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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